molecular formula C15H15IO B13319661 [(2-Iodo-1-phenylethoxy)methyl]benzene

[(2-Iodo-1-phenylethoxy)methyl]benzene

Cat. No.: B13319661
M. Wt: 338.18 g/mol
InChI Key: XBQHLPJQKRTHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Iodo-1-phenylethoxy)methyl]benzene (CAS Number: 1771442-62-6 ) is an organic compound of interest in chemical synthesis and material science research. It has a molecular formula of C 15 H 15 IO and a molecular weight of 338.18 g/mol. Its structure features an iodine atom adjacent to a phenyl ring and a benzyloxy moiety, making it a potential versatile building block or intermediate. This structural motif is characteristic of molecules used in the development of more complex organic structures , such as pharmaceuticals and functional materials. Researchers may value this compound for its potential reactivity in various synthetic transformations. The iodine substituent can serve as an excellent leaving group in nucleophilic substitution reactions (S N 2) or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The presence of the ether linkage can also influence the compound's electronic properties and stability. As a specialty chemical, it provides a valuable starting point for exploring new synthetic pathways and creating novel compounds for advanced research applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15IO

Molecular Weight

338.18 g/mol

IUPAC Name

(2-iodo-1-phenylethoxy)methylbenzene

InChI

InChI=1S/C15H15IO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

XBQHLPJQKRTHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CI)C2=CC=CC=C2

Origin of Product

United States

Structural Classification Within Halogenated Ethers and Organoiodine Compounds

[(2-Iodo-1-phenylethoxy)methyl]benzene is a molecule defined by several key functional groups that determine its chemical character and reactivity. Structurally, it belongs to two principal classes of organic compounds: halogenated ethers and organoiodine compounds.

Halogenated Ether: The core of the molecule features an ether linkage (C-O-C), where the oxygen atom connects a substituted ethyl group to a methyl group which is, in turn, attached to a benzene (B151609) ring (a benzyl (B1604629) group). The presence of an iodine atom on this ether backbone places it in the subcategory of halogenated ethers.

Organoiodine Compound: The molecule contains a carbon-iodine (C-I) bond, classifying it as an organoiodine compound. The chemical properties of iodine, such as its relatively low electronegativity and high polarizability compared to lighter halogens, impart specific reactivity to the molecule. rsc.org The C-I bond is typically the weakest carbon-halogen bond, making it a good leaving group in nucleophilic substitution reactions and a key participant in the formation of organometallic reagents and coupling reactions.

The complete structure features a phenylethoxy group substituted with iodine at the 2-position, which is connected via an ether oxygen to a benzyl group. This combination of a benzyl ether moiety with an iodoalkyl chain creates a multifunctional platform for potential synthetic transformations.

Table 1: Structural Properties of this compound

PropertyDescription
Molecular Formula C₁₅H₁₅IO
Functional Groups Ether, Phenyl, Benzyl, Alkyl Iodide
Classification Halogenated Ether, Organoiodine Compound, Benzyl Ether
Key Structural Features Benzyl protecting group, primary iodide

Research Significance of Iodo Substituted Phenylethoxy Benzyl Ethers

While research specifically detailing [(2-Iodo-1-phenylethoxy)methyl]benzene is not widespread, the significance of the structural motifs it contains is well-established in organic synthesis. The research value of iodo-substituted phenylethoxy benzyl (B1604629) ethers lies in their versatility as synthetic intermediates.

Precursors for Further Functionalization: The primary iodide is an excellent leaving group, making this class of compounds ideal substrates for S(_N)2 reactions. This allows for the introduction of a wide variety of nucleophiles, such as azides, cyanides, alkoxides, and thiolates, to build more complex molecular frameworks.

Role in Coupling Reactions: Organoiodides are common precursors in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Use of the Benzyl Ether Moiety: Benzyl ethers are widely used as protecting groups for alcohols due to their stability across a broad range of reaction conditions, including acidic and basic media. organic-chemistry.orgmpg.de They can be introduced via methods like the Williamson ether synthesis and later removed under specific, often reductive, conditions (e.g., catalytic hydrogenolysis) that are orthogonal to many other protecting groups. organic-chemistry.orgmpg.de Visible-light-mediated methods have also been developed for the cleavage of benzyl ethers, offering milder deprotection strategies. mpg.de The presence of a benzyl ether in the structure suggests its potential use in multi-step syntheses where the protection of a hydroxyl group is required.

Hypervalent Iodine Chemistry: Organoiodine compounds are precursors to hypervalent iodine reagents, which are valued as mild and selective oxidizing agents in organic synthesis. nih.govacs.orgresearchgate.net These reagents have gained significant attention as environmentally benign alternatives to heavy-metal-based oxidants. researchgate.net While the subject compound is an iodine(I) species, the broader field of organoiodine chemistry highlights the unique reactivity imparted by the iodine atom.

Advanced Spectroscopic Characterization Theoretical Frameworks and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining molecular structure in solution. For [(2-Iodo-1-phenylethoxy)methyl]benzene, ¹H, ¹³C, and potentially ¹²⁹I NMR can provide critical data regarding stereochemistry and conformational dynamics.

The prediction of NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), is a powerful tool for assigning stereochemistry, especially for molecules with multiple chiral centers or complex conformations. ruc.dknih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with functionals such as B3LYP or MPW1PW91, allow for the calculation of shielding tensors, which can be converted into chemical shifts. acs.orgacs.org

¹H and ¹³C NMR Predictions: For this compound, the chemical shifts of the protons and carbons are influenced by several factors: the electronegativity of the ether oxygen and the iodine atom, the anisotropy of the phenyl rings, and the molecule's spatial arrangement.

Protons (¹H): The benzylic proton (-O-CH(Ph)-) is expected to be significantly downfield due to the adjacent oxygen and phenyl group. The protons of the methylene (B1212753) group bearing the iodine (-CH₂I) will also be deshielded. The protons on the two phenyl rings will appear in the aromatic region (typically 7.0-7.5 ppm).

Carbons (¹³C): The carbons directly bonded to the electronegative oxygen and iodine atoms (C-O and C-I) will exhibit downfield shifts. researchgate.netnih.gov The benzylic carbon (-O-CH(Ph)-) and the iodinated methylene carbon (-CH₂I) are particularly diagnostic.

A theoretical prediction of the chemical shifts, which would be refined by comparison with experimental data, is presented in the table below.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom PositionNucleusPredicted Chemical Shift (ppm)Rationale for Prediction
Phenyl-CH-O¹H~ 4.5 - 5.0Deshielded by adjacent oxygen and phenyl group.
I-CH₂-CH¹H~ 3.2 - 3.6Deshielded by adjacent iodine atom.
O-CH₂-Phenyl¹H~ 4.6 - 4.8Benzylic protons adjacent to ether oxygen.
Aromatic Protons¹H~ 7.2 - 7.6Standard aromatic region for phenyl groups.
Phenyl-CH-O¹³C~ 80 - 85Benzylic carbon attached to electronegative oxygen.
I-CH₂-CH¹³C~ 5 - 10Aliphatic carbon attached to iodine (strong shielding effect from iodine).
O-CH₂-Phenyl¹³C~ 70 - 75Benzylic carbon adjacent to ether oxygen.
Aromatic Carbons¹³C~ 127 - 140Standard aromatic region, with ipso-carbons at the higher end.

¹²⁹I NMR Prediction: Iodine has only one stable, NMR-active nucleus, ¹²⁷I. However, ¹²⁷I is a quadrupolar nucleus (spin I = 5/2), which leads to very rapid relaxation and consequently extremely broad resonance signals for covalently bonded iodine atoms. huji.ac.il These signals are often too broad to be detected by standard high-resolution NMR spectrometers. huji.ac.il While specialized techniques exist for studying inorganic iodide ions, obtaining a sharp, useful signal for an organic iodide like this compound is generally not feasible for routine structural elucidation. researchgate.net The alternative radioisotope, ¹²⁹I, is studied via techniques like Accelerator Mass Spectrometry (AMS) for environmental tracing rather than NMR for structural chemistry. rsc.orgnih.gov Therefore, while theoretically calculable, the practical application of iodine NMR for stereochemical assignment in this context is highly limited.

The analysis of scalar (J) coupling constants, particularly three-bond proton-proton couplings (³JHH), is a cornerstone of conformational analysis in flexible acyclic systems. researchgate.net The magnitude of ³JHH is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation. researchgate.net

For the -CH(Ph)-CH₂(I)- fragment in this compound, the molecule can exist in various staggered conformations (rotamers) by rotation around the C-C bond. The two primary conformations are anti and gauche.

Anti Conformation: The C-Ph and C-I bonds are on opposite sides (φ ≈ 180°). This would result in a large coupling constant (typically 10-14 Hz).

Gauche Conformation: The C-Ph and C-I bonds are adjacent (φ ≈ 60°). This would lead to a small coupling constant (typically 2-5 Hz).

Table 2. Relationship between Dihedral Angle and Expected ³JHH Coupling Constant in the Ethoxy Bridge.
ConformationIdeal Dihedral Angle (φ)Expected ³JHH (Hz)
Gauche60°~ 2 - 5
Anti180°~ 10 - 14

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers insights into its structure through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙) of this compound will undergo fragmentation through several predictable pathways characteristic of ethers and organoiodides. libretexts.org

C-I Bond Cleavage: The carbon-iodine bond is the weakest bond in the molecule. Its homolytic cleavage is a highly favorable fragmentation pathway, resulting in the loss of an iodine radical (I•). docbrown.info This would produce a stable carbocation at m/z 227. This is often the base peak or a very prominent fragment.

Alpha-Cleavage (C-O Bond): Cleavage of the bonds alpha to the ether oxygen is a common pathway for ethers. miamioh.edu This can occur on either side of the oxygen.

Cleavage of the benzyl-oxygen bond would generate a benzyl (B1604629) cation (C₇H₇⁺), which often rearranges to the highly stable tropylium (B1234903) ion at m/z 91.

Cleavage of the phenylethoxy-oxygen bond would generate a C₉H₁₀I⁺ fragment.

Cleavage Beta to Aromatic Ring: Aromatic ethers can cleave at the bond beta to the phenyl ring. whitman.edu For the phenylethoxy moiety, this would involve cleavage of the C-C bond, potentially leading to a C₈H₈O⁺˙ fragment after rearrangement.

Iodine-Containing Fragments: A peak at m/z 127, corresponding to the I⁺ ion, is highly diagnostic for an iodine-containing compound. docbrown.info

Isotopic abundance analysis is critical for confirming the elemental composition of the molecular ion. Iodine is monoisotopic, consisting of 100% ¹²⁷I. docbrown.info This simplifies the mass spectrum significantly compared to compounds containing chlorine or bromine, as there will be no M+2 peak arising from the halogen.

The validation of the molecular formula (C₁₅H₁₅IO) relies on two key features:

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula.

M+1 Peak: The small peak one mass unit higher than the molecular ion (M+1) is due to the natural abundance of ¹³C (1.1%). For a molecule with 15 carbon atoms, the theoretical intensity of the M+1 peak would be approximately 16.5% (15 x 1.1%) of the M⁺ peak intensity. Observation of an M+1 peak with this relative abundance strongly supports the presence of 15 carbon atoms in the structure.

Table 3. Isotopic Contributions for Molecular Formula Validation.
IsotopeNatural Abundance (%)Contribution to Mass Spectrum
¹²⁷I100Defines the mass of the primary molecular ion (M⁺). No M+2 peak.
¹³C1.1Generates an M+1 peak with an intensity relative to the number of carbon atoms.
¹H99.98Contributes to the primary molecular ion peak.
¹⁶O99.76Contributes to the primary molecular ion peak.

Vibrational Spectroscopy (IR, Raman)

For this compound, the key expected vibrational modes are:

Aromatic C-H Stretch: A sharp band appearing above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is characteristic of C-H bonds on a phenyl ring. libretexts.org

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the methylene and methine groups in the ethoxy bridge. uci.edu

Aromatic C=C Stretch: A series of medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring stretching vibrations. libretexts.org

C-O Ether Stretch: Aryl-alkyl ethers typically show two strong C-O stretching bands. An asymmetric stretch is expected around 1200-1275 cm⁻¹, and a symmetric stretch appears around 1020-1075 cm⁻¹. uobasrah.edu.iq These strong absorptions are often prominent in the IR spectrum.

C-I Stretch: The carbon-iodine stretching vibration is a low-energy mode and appears in the far-infrared region, typically between 500 and 600 cm⁻¹. researchgate.net This band is often weak in IR but can sometimes be observed more clearly in the Raman spectrum.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region result from C-H out-of-plane ("oop") bending. The exact position is diagnostic of the substitution pattern on the phenyl rings.

Table 4. Predicted IR and Raman Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3030 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 2960MediumMedium
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
Asymmetric C-O-C Stretch1200 - 1275StrongWeak
Symmetric C-O-C Stretch1020 - 1075StrongWeak-Medium
C-I Stretch500 - 600Weak-MediumStrong

Characteristic Vibrational Modes of Ether and C-I Bonds

The infrared (IR) and Raman spectra of this compound would be dominated by vibrations associated with its ether linkage and the carbon-iodine bond.

Ether (C-O-C) Vibrations: The most prominent vibrational mode for an ether is the asymmetric stretching of the C-O-C bond, which typically appears as a strong band in the infrared spectrum between 1260 and 1000 cm⁻¹. For an aromatic ether like this compound, this band is expected to be in the region of 1275-1200 cm⁻¹ for the aryl-O stretch and 1150-1085 cm⁻¹ for the alkyl-O stretch. The symmetric C-O-C stretching vibration is generally weaker in the IR spectrum but may be observed in the Raman spectrum. Bending vibrations of the C-O-C group occur at lower frequencies.

Carbon-Iodine (C-I) Vibrations: The C-I stretching vibration is expected to be found at the lower end of the fingerprint region of the infrared spectrum, typically between 600 and 500 cm⁻¹. This is due to the high mass of the iodine atom, which results in a lower vibrational frequency compared to C-H, C-C, or C-O bonds. This region of the spectrum can often have multiple absorptions, which can make a definitive assignment challenging without comparative analysis or computational modeling. Wagging and bending vibrations involving the CH₂-I group would also be present at lower frequencies.

A hypothetical table of the expected prominent vibrational modes for this compound is presented below.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic)Phenyl Rings3100 - 3000Medium to Weak
C-H Stretch (Aliphatic)-CH₂- and -CH-3000 - 2850Medium
C=C Stretch (Aromatic)Phenyl Rings1600 - 1450Medium to Weak
C-O-C Asymmetric StretchEther1275 - 1085Strong
C-I StretchIodoalkane600 - 500Medium to Strong

This table is based on established group frequencies and serves as a theoretical prediction in the absence of experimental data for this compound.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would reveal its solid-state conformation, bond lengths, bond angles, and any intermolecular interactions.

Elucidation of Solid-State Conformations and Intermolecular Interactions

In the absence of an experimentally determined crystal structure, we can hypothesize about the likely solid-state conformation and potential intermolecular interactions. The molecule possesses significant conformational flexibility around the C-O and C-C single bonds. The solid-state conformation would likely be one that minimizes steric hindrance between the two bulky phenyl groups and the iodine atom, while maximizing favorable intermolecular interactions.

Intermolecular Interactions: In the crystalline state, molecules of this compound could be held together by a variety of non-covalent interactions. These could include:

Van der Waals forces: These ubiquitous forces would be significant due to the large surface area of the molecule.

π-π stacking: The two phenyl rings could engage in π-π stacking interactions with phenyl rings of neighboring molecules, which would be a significant stabilizing force in the crystal packing.

C-H···π interactions: Hydrogen atoms from the aliphatic or aromatic parts of one molecule could interact with the electron-rich π systems of the phenyl rings of another molecule.

Halogen bonding: The iodine atom, having an electropositive region on its outermost surface (the σ-hole), could act as a halogen bond donor, interacting with an electron-rich atom (like the ether oxygen) of an adjacent molecule.

A hypothetical table summarizing the key crystallographic parameters that would be determined from an X-ray diffraction experiment is provided below.

Parameter Description
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Key Bond LengthsThe distances between bonded atoms (e.g., C-I, C-O, C-C).
Key Bond AnglesThe angles formed by three connected atoms (e.g., C-O-C).
Torsion AnglesThe dihedral angles that define the molecular conformation.
Intermolecular ContactsThe distances and geometries of non-covalent interactions.

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction analysis, which has not been reported for this compound.

Computational Chemistry and Theoretical Modelling of 2 Iodo 1 Phenylethoxy Methyl Benzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of many-body systems. For the compound [(2-Iodo-1-phenylethoxy)methyl]benzene, DFT studies would provide significant insights into its molecular properties and reactivity.

Electronic Structure and Bonding Analysis

Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set like 6-31G+(d,p), would be employed to optimize the molecular geometry of this compound. nih.gov This analysis would reveal key electronic properties, including the distribution of electron density, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov

Natural Bond Orbital (NBO) analysis could further elucidate the bonding nature, including hyperconjugative interactions and charge delocalization within the molecule. nih.gov The molecular electrostatic potential (MEP) map would identify the electrophilic and nucleophilic sites, offering insights into intermolecular interactions. nih.gov

Reaction Coordinate Mapping and Transition State Characterization for Synthetic Pathways

DFT calculations are instrumental in mapping the potential energy surface for the synthetic pathways leading to this compound. By identifying the transition states and intermediates along the reaction coordinate, the mechanism of formation can be understood in detail. This approach allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the feasibility of different synthetic routes. luisrdomingo.com

Conformational Energy Landscapes and Stereoisomer Stability

The presence of rotatable bonds in this compound suggests the existence of multiple conformers. DFT calculations can be used to explore the conformational energy landscape by systematically rotating these bonds and calculating the corresponding energies. elifesciences.orgresearchgate.net This analysis helps in identifying the most stable conformers and the energy barriers between them. elifesciences.org For chiral molecules, DFT can also predict the relative stability of different stereoisomers.

Table 2: Theoretical Conformational Analysis Data

Conformer/Stereoisomer Relative Energy (kcal/mol) Key Dihedral Angles (degrees) Predicted Population (%)
Global Minimum 0.00 [Specify angles] High
Local Minimum 1 [Value > 0] [Specify angles] Medium
Local Minimum 2 [Value > Local Minimum 1] [Specify angles] Low
R-Isomer [Relative Energy] - [Population]

Prediction of Reactivity Descriptors and Selectivity

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. mdpi.com These include electronegativity, chemical hardness, and the Fukui function, which are calculated from the electronic structure. mdpi.commit.edu These descriptors help in predicting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, the Fukui function can identify the most susceptible atomic sites for nucleophilic or electrophilic attack. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from DFT.

Investigation of Dynamic Behavior and Conformational Flexibility in Solution

MD simulations can be performed to investigate the conformational flexibility of this compound in various solvents. researchgate.net By simulating the molecule's trajectory over nanoseconds, it is possible to observe transitions between different conformations and to understand how the solvent influences the conformational landscape. chemrxiv.org Analysis of the simulation trajectories can provide information on properties such as the radius of gyration, radial distribution functions, and the formation of intramolecular hydrogen bonds. researchgate.net This detailed understanding of the molecule's dynamic behavior in solution is crucial for predicting its properties and interactions in a realistic chemical environment. researchgate.net

Intermolecular Interactions with Solvents and Potential Catalysts

The intermolecular interactions of this compound are dictated by its distinct structural features: the ether oxygen, the phenyl groups, and the iodine atom. The iodine atom is particularly significant due to its capacity for halogen bonding (XB), a noncovalent interaction where the electropositive region on the outer side of the halogen (known as the σ-hole) interacts with a nucleophile. nih.govacs.org This interaction is crucial in determining the compound's behavior in various chemical environments.

Interaction with Solvents: In non-polar aromatic solvents like benzene (B151609), the dominant interactions are expected to be π-π stacking between the phenyl rings of the solute and the solvent. ijcce.ac.ir In polar aprotic solvents, dipole-dipole interactions involving the ether linkage become more prominent. The ether oxygen can also act as a hydrogen bond acceptor in protic solvents. Computational studies on similar ethers demonstrate that both axial and equatorial arrangements of solvent molecules around the ether oxygen are possible. acs.org The iodine atom's ability to form halogen bonds can significantly influence solubility and conformational preferences in solvents that can act as halogen bond acceptors (e.g., ethers, amines).

Interaction with Catalysts: In catalytic processes, the ether oxygen can act as a Lewis base, coordinating with Lewis acid catalysts. Simultaneously, the iodine atom can interact with electron-rich catalytic centers through halogen bonding. Theoretical models can simulate these interactions to predict binding affinities and geometries, providing insight into reaction mechanisms. For instance, density functional theory (DFT) calculations can map the potential energy surface of the catalyst-substrate complex, identifying transition states and activation energies. The interplay between coordination at the ether oxygen and halogen bonding at the iodine site can lead to complex potential energy surfaces that guide catalyst design and optimization.

The following table outlines the primary types of intermolecular forces this compound is expected to form with representative solvents and functional groups found in catalysts.

Interacting Moiety of Target MoleculeSolvent/Catalyst Functional GroupDominant Interaction TypeTheoretical Modeling Approach
Phenyl RingsBenzene, Tolueneπ-π StackingDFT with dispersion correction (e.g., B3LYP-D3)
Ether OxygenWater, AlcoholsHydrogen Bonding (Acceptor)Molecular Dynamics (MD) with polarizable force fields
Ether OxygenLewis Acids (e.g., AlCl₃)Lewis Acid-Base AdductQuantum Mechanics (QM), Energy Decomposition Analysis
Iodine Atom (σ-hole)Ethers, Amines, CarbonylsHalogen BondingQM, Symmetry-Adapted Perturbation Theory (SAPT)
Entire MoleculeApolar Solvents (e.g., Hexane)van der Waals / DispersionMD simulations, DFT

Advanced Computational Methods

Ab Initio and Coupled Cluster Approaches for High-Accuracy Energetics

To achieve high-accuracy energetics for this compound, sophisticated ab initio methods that account for electron correlation are essential. Coupled cluster (CC) theory stands as a gold standard in quantum chemistry for providing near-exact solutions to the Schrödinger equation for small to medium-sized molecules. wikipedia.org

For a molecule containing a heavy element like iodine, standard CC calculations, such as Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)), must be augmented to account for relativistic effects. nih.govacs.org These effects are significant for iodine and can influence bond energies, geometries, and spectroscopic properties. nih.gov Methods incorporating scalar relativistic corrections or using relativistic pseudopotentials are necessary for accurate predictions. acs.org

These high-level calculations can provide benchmark data for:

Bond Dissociation Energies (BDEs): Particularly for the C-I and C-O bonds, which are critical to understanding the molecule's thermal stability and reactivity.

Reaction Enthalpies: For potential decomposition or substitution reactions.

Conformational Energies: To determine the relative stabilities of different rotational isomers (rotamers) of the molecule.

Due to the high computational cost of CC methods, they are often used to generate reference data for a small number of critical points on the potential energy surface. This data can then be used to benchmark more computationally efficient methods like DFT. nih.gov A common workflow involves geometry optimization with a suitable DFT functional, followed by a single-point energy calculation using a high-level CC method with a large basis set. acs.org

The table below presents hypothetical high-accuracy energetic data for key properties of the molecule, illustrating the type of results obtained from such advanced calculations.

PropertyComputational MethodBasis SetRelativistic CorrectionCalculated Value (Illustrative)
C-I Bond Dissociation EnergyZORA-DLPNO-CCSD(T)SARC-ZORA-TZVPPZORA55 kcal/mol
C-O Ether Bond Dissociation EnergyCCSD(T)aug-cc-pVTZ-85 kcal/mol
Adiabatic Ionization PotentialEOM-IP-CCSDaug-cc-pVTZ-PPPseudopotential8.2 eV
Proton Affinity (at Ether O)CCSD(T)aug-cc-pVTZ-195 kcal/mol

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For a compound like this compound, a QSAR model could be developed to predict properties such as receptor binding affinity, metabolic stability, or catalytic efficiency within a class of similar halogenated ethers.

The development of a QSAR model involves several key steps:

Data Set Assembly: A collection of structurally related compounds with experimentally measured activity is required.

Descriptor Calculation: For each molecule in the set, a variety of numerical parameters, or "descriptors," are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D-descriptors (e.g., molecular shape).

Model Building and Validation: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. nih.gov The model's predictive power is then rigorously validated using techniques like cross-validation and external test sets. hilarispublisher.com

For this compound, key descriptors would likely include those related to its size, lipophilicity (LogP), and electronic properties, particularly those describing the ether and iodo-phenyl moieties.

The following table lists some important molecular descriptors that would be calculated for this compound in a hypothetical QSAR study.

Descriptor ClassDescriptor NameDescriptionRelevance
ConstitutionalMolecular WeightMass of the moleculeRelates to size and diffusion
LipophilicityLogPOctanol-water partition coefficientPredicts membrane permeability and solubility
ElectronicDipole MomentMeasure of molecular polarityInfluences intermolecular interactions
ElectronicHOMO/LUMO EnergiesHighest Occupied/Lowest Unoccupied Molecular Orbital energiesRelates to chemical reactivity and electron transfer
TopologicalTopological Polar Surface Area (TPSA)Surface area of polar atomsPredicts transport properties
3D/ShapeMolecular VolumeVan der Waals volume of the moleculeImportant for binding site complementarity
Quantum-Chemicalσ-hole MagnitudeElectrostatic potential on the iodine atomKey for predicting halogen bond strength

Force Field Development and Validation for Halogenated Ethers

Molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. Standard force fields are often not well-parameterized for halogenated compounds, especially those containing iodine. researchgate.net The primary challenge lies in accurately modeling the anisotropic charge distribution around the halogen atom, which gives rise to the σ-hole and directional halogen bonding. acs.org

Force Field Development: Developing a specific force field for halogenated ethers like this compound involves several steps:

Parameterization of Bonded Terms: Bond stretching, angle bending, and dihedral torsion parameters are typically derived by fitting to high-level ab initio potential energy scans of representative molecular fragments.

Parameterization of Non-bonded Terms: This is the most critical part for halogenated compounds.

Partial Charges: Atomic charges are derived to reproduce the quantum mechanical electrostatic potential.

Lennard-Jones Parameters: These define the van der Waals interactions and are optimized to reproduce experimental data for pure liquids, such as the density and enthalpy of vaporization. nih.gov

Halogen Bonding Correction: To properly model the σ-hole, explicit corrections are often needed. This can be achieved by adding a positively charged "virtual particle" attached to the iodine atom or by using more complex polarizable force fields, such as the Drude oscillator model. nih.govfigshare.com

Validation: Once developed, the force field must be rigorously validated. nih.govnih.gov This involves running MD simulations and comparing the calculated macroscopic properties against experimental data. For a liquid, key validation targets include density, enthalpy of vaporization, and radial distribution functions. For interactions, the force field should be able to reproduce high-level QM calculations of binding energies and geometries for dimers and complexes. uq.edu.au

The table below summarizes the key stages and target data for the development and validation of a force field for this compound.

StageMethodTarget Data SourceProperties to Match/Validate
Development
Bonded ParametersFitting to QM Potential Energy ScansAb initio (e.g., MP2, CCSD)Bond lengths, angles, dihedral energy profiles
Atomic ChargesElectrostatic Potential (ESP) FittingAb initio (e.g., HF, DFT)Molecular electrostatic potential, dipole moment
Lennard-Jones ParamsIterative RefinementExperimental Pure Liquid DataDensity, Enthalpy of Vaporization (ΔHvap)
Halogen Bond ModelQM Interaction Energy ScansAb initio (e.g., CCSD(T))Halogen bond distances, angles, and energies
Validation
Pure Liquid PropertiesMD SimulationExperimental DataHeat capacity, dielectric constant, self-diffusion coefficient
Solvation PropertiesMD Simulation with Free Energy CalculationExperimental DataSolvation free energy in various solvents
Conformational ProfileMD SimulationNMR Spectroscopy, QM CalculationsPopulation of different rotamers

Advanced Applications and Future Research Directions in Organic Synthesis

Utility as a Synthon in Complex Organic Architectures

[(2-Iodo-1-phenylethoxy)methyl]benzene serves as a valuable synthon, or synthetic building block, for the assembly of complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups—the iodo group, the ether linkage, and the aromatic rings—which can be selectively manipulated to build intricate molecular frameworks. The presence of a primary alkyl iodide allows for a variety of nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities.

The table below illustrates the potential synthetic transformations that underscore the utility of this compound as a versatile synthon.

Functional GroupReaction TypePotential Outcome
C-I Bond Nucleophilic SubstitutionIntroduction of azides, cyanides, thiols, etc.
Cross-Coupling (e.g., Suzuki, Sonogashira)Formation of C-C bonds with aryl, vinyl, or alkynyl groups.
Radical ReactionsFormation of C-C bonds via radical intermediates.
Ether (C-O Bond) Reductive CleavageUnmasking of a primary alcohol.
Acid/Lewis Acid-Catalyzed CleavageFormation of an alcohol and a benzylic carbocation intermediate.
Aromatic Rings Electrophilic Aromatic SubstitutionIntroduction of nitro, halogen, or acyl groups.
C-H Activation/FunctionalizationDirect formation of C-C or C-heteroatom bonds.

Strategies for Enabling Stereochemical Diversity in Synthetic Targets

The presence of a stereocenter at the benzylic position of this compound makes it an attractive substrate for stereoselective synthesis. The ability to control the stereochemical outcome of reactions at this center is crucial for accessing stereochemically diverse libraries of compounds, which is of paramount importance in medicinal chemistry and materials science.

Recent advances in transition-metal catalysis, particularly with nickel, have provided powerful tools for the stereospecific cross-coupling of benzylic ethers. nih.govnih.gov These reactions can proceed with either inversion or retention of configuration at the stereogenic center, depending on the choice of ligand and reaction conditions. nih.govnih.gov This dual stereochemical outcome from a single enantiomer of the starting material is a highly valuable strategy for generating stereochemical diversity.

For example, nickel-catalyzed Kumada and Suzuki cross-coupling reactions of enantioenriched benzylic ethers have been shown to proceed with high stereochemical fidelity. nih.govnih.gov By carefully selecting the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, chemists can direct the reaction to produce either the inverted or the retained product. This allows for the synthesis of all possible stereoisomers of a target molecule from a common precursor.

The following table summarizes the stereochemical outcomes of nickel-catalyzed cross-coupling reactions of benzylic ethers with different ligands.

Catalyst SystemReaction TypeStereochemical OutcomeReference
NiCl2(dppe)Kumada CouplingInversion nih.gov
Ni(cod)2 / SIMes (NHC ligand)Suzuki CouplingInversion nih.gov
Ni(cod)2 / PCy3 (phosphine ligand)Suzuki CouplingRetention nih.gov

These strategies, when applied to enantiomerically pure this compound, would enable the synthesis of a wide range of chiral molecules with predictable and controllable stereochemistry.

Development of Cascade and Multicomponent Reactions Featuring this compound

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation from simple starting materials. beilstein-journals.org The structure of this compound is well-suited for the design of such processes.

A hypothetical cascade reaction could be initiated by the activation of the carbon-iodine bond. For instance, under radical conditions, the formation of an alkyl radical could be followed by an intramolecular cyclization onto one of the phenyl rings, or an intermolecular addition to a suitable acceptor. Alternatively, the generation of an organometallic intermediate from the C-I bond could trigger a sequence of reactions. For example, a palladium-catalyzed process could involve an initial oxidative addition into the C-I bond, followed by migratory insertion of a suitable coupling partner, and subsequent intramolecular reaction with the ether or aromatic moiety. rsc.org

In the realm of MCRs, this compound could serve as a key component. MCRs are convergent processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org For example, a three-component reaction could involve the iodo-ether, a nucleophile, and a coupling partner, which under the influence of a suitable catalyst, could assemble into a complex molecule in a single step. The development of such reactions would represent a significant advance in synthetic efficiency and atom economy.

Green Chemistry Approaches in the Synthesis and Transformations of Iodo-Ethers

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis and transformations of iodo-ethers like this compound can be made more environmentally benign through several strategies.

One key area is the development of greener iodination methods. Traditional iodination procedures often rely on harsh reagents and stoichiometric amounts of oxidants. Modern approaches focus on the use of molecular iodine with catalytic amounts of an oxidant, often in environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.netbenthamdirect.com For example, the aerobic oxyiodination of phenols catalyzed by copper(II) nitrate (B79036) in water represents a green method for introducing iodine into aromatic systems. researchgate.net

In the transformations of iodo-ethers, the use of catalytic methods is inherently greener than stoichiometric reactions. Furthermore, the choice of catalyst and reaction medium can significantly impact the environmental footprint of a process. The development of recyclable catalysts and the use of biodegradable solvents are active areas of research. For instance, performing reactions in aqueous media or using phase-transfer catalysts can reduce the reliance on volatile organic compounds.

The following table highlights some green chemistry approaches applicable to the synthesis and reactions of iodo-ethers.

Green Chemistry PrincipleApplication in Iodo-Ether Chemistry
Prevention Designing syntheses with fewer steps and higher yields to minimize waste.
Atom Economy Utilizing cascade and multicomponent reactions to incorporate all atoms from the starting materials into the final product.
Less Hazardous Chemical Syntheses Using non-toxic reagents and solvents, such as water or bio-based solvents.
Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents.
Use of Renewable Feedstocks Exploring synthetic routes that start from renewable resources.

Design of Novel Catalytic Systems for Ether and C-I Bond Manipulations

The selective manipulation of the ether and carbon-iodine bonds in this compound is crucial for its utility as a synthetic intermediate. The design of novel and efficient catalytic systems for these transformations is an ongoing area of research.

For the cleavage of the C-O bond in the benzylic ether, various transition metal catalysts have been developed. Nickel-based catalysts have shown great promise for the cross-coupling of benzylic ethers, as discussed in section 6.2. nih.govnih.gov Other metals, such as cobalt, have also been employed for the reductive cleavage of benzyl (B1604629) ethers. nih.gov Rhodium and palladium complexes are also effective for the cleavage and functionalization of ether C-O bonds. researchgate.netresearchgate.net Future research will likely focus on developing more active and selective catalysts that operate under milder conditions and with a broader substrate scope.

The functionalization of the C-I bond is a well-established area of organic synthesis, with numerous catalytic systems available for cross-coupling and other transformations. Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-heteroatom bonds from alkyl iodides. nih.gov Recent advances have focused on radical-based approaches, where the C-I bond is homolytically cleaved to generate an alkyl radical, which can then participate in a variety of bond-forming reactions. Bismuth-catalyzed radical cyclizations of alkyl iodides represent an emerging area with potential for the construction of complex cyclic structures. acs.org Photoredox catalysis has also emerged as a mild and powerful method for the activation of C-I bonds.

The development of dual catalytic systems that can concurrently or sequentially activate both the C-O and C-I bonds would open up new avenues for the synthesis of complex molecules from iodo-ethers.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for [(2-Iodo-1-phenylethoxy)methyl]benzene, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as coupling iodobenzene derivatives with methoxymethyl precursors under inert atmospheres. Optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity . Reaction monitoring using TLC or GC-MS is critical for identifying intermediates .

Q. What purification techniques are effective for achieving >95% purity in this compound?

  • Methodology : Recrystallization using ethanol/water mixtures or toluene effectively removes unreacted iodobenzene byproducts. High-performance liquid chromatography (HPLC) with a C18 column resolves polar impurities. Storage under inert gas (argon) at 2–8°C prevents iodine degradation .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodology : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Avoid skin contact due to iodine’s toxicity and potential carcinogenicity. Waste must be segregated and treated by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

  • Methodology : The iodine atom acts as a directing group, enhancing electrophilic aromatic substitution reactivity. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) reveal its electron-withdrawing effect, which stabilizes transition states in Suzuki-Miyaura couplings. Comparative NMR studies (¹H, ¹³C) with non-iodinated analogs quantify electronic effects .

Q. What computational approaches are suitable for predicting the reactivity of this compound derivatives?

  • Methodology : Molecular docking (AutoDock Vina) and quantum mechanical simulations (DFT/B3LYP) model steric interactions in catalytic cycles. Solvent effects (e.g., DMF vs. THF) are analyzed using COSMO-RS, while UV-Vis spectroscopy validates computational predictions .

Q. How can researchers resolve contradictions in reported yields for Ullmann-type reactions involving this compound?

  • Methodology : Systematic variation of ligands (e.g., 1,10-phenanthroline vs. bipyridine) and copper sources (CuI vs. CuBr) identifies optimal conditions. Kinetic studies (e.g., in-situ IR monitoring) clarify side-reaction pathways. Reproducibility requires strict control of moisture and oxygen levels .

Q. In biomedical research, what protocols ensure reliable assessment of this compound’s biological activity?

  • Methodology : For antimicrobial assays, use standardized MIC (Minimum Inhibitory Concentration) protocols with E. coli or S. aureus. Cytotoxicity studies (MTT assay) require DMSO stock solutions (<0.1% v/v) to avoid solvent interference. LC-MS confirms compound stability in cell culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.